molecular formula C17H20N4O B5718762 N-[2-(4-methyl-1-piperazinyl)phenyl]nicotinamide

N-[2-(4-methyl-1-piperazinyl)phenyl]nicotinamide

Cat. No. B5718762
M. Wt: 296.37 g/mol
InChI Key: LMDGHMTWLGNXCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-methyl-1-piperazinyl)phenyl]nicotinamide, commonly known as MPN, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPN is a derivative of nicotinamide and is structurally similar to other compounds such as nicotinamide adenine dinucleotide (NAD) and nicotinamide riboside (NR).

Scientific Research Applications

MPN has been extensively studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and neurodegenerative disorders. MPN has been shown to inhibit the activity of poly(ADP-ribose) polymerase (PARP), an enzyme that plays a crucial role in DNA repair and cell survival. Inhibition of PARP has been found to sensitize cancer cells to chemotherapy and radiation therapy, making MPN a potential adjuvant therapy for cancer treatment.
In addition to cancer, MPN has also been studied for its potential role in the treatment of diabetes. MPN has been shown to activate sirtuin 1 (SIRT1), a protein that plays a crucial role in glucose metabolism and insulin sensitivity. Activation of SIRT1 has been found to improve glucose homeostasis and insulin sensitivity, making MPN a potential therapeutic agent for diabetes.

Mechanism of Action

The mechanism of action of MPN involves the inhibition of PARP and activation of SIRT1. PARP inhibition leads to the accumulation of DNA damage and cell death in cancer cells, making them more susceptible to chemotherapy and radiation therapy. Activation of SIRT1 leads to the deacetylation of various proteins involved in glucose metabolism and insulin sensitivity, leading to improved glucose homeostasis and insulin sensitivity.
Biochemical and Physiological Effects
MPN has been shown to have various biochemical and physiological effects in different cell types. In cancer cells, MPN has been found to induce cell death and sensitize them to chemotherapy and radiation therapy. In pancreatic beta cells, MPN has been found to improve glucose-stimulated insulin secretion and increase insulin sensitivity. In neurons, MPN has been found to protect against oxidative stress and improve mitochondrial function.

Advantages and Limitations for Lab Experiments

MPN has several advantages for lab experiments. It is a stable and highly pure compound that can be easily synthesized in large quantities. It is also soluble in various solvents, making it suitable for various biochemical and cell-based assays. However, MPN has some limitations as well. It has poor bioavailability and stability in vivo, making it unsuitable for animal studies. It also has off-target effects on other enzymes, making it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on MPN. One direction is to improve its bioavailability and stability in vivo, making it suitable for animal studies. Another direction is to identify more specific and potent PARP inhibitors and SIRT1 activators that can be used as therapeutic agents. Additionally, the role of MPN in other diseases such as neurodegenerative disorders and cardiovascular diseases needs to be explored further. Overall, MPN has great potential for therapeutic applications, and further research is needed to fully understand its mechanism of action and clinical applications.

Synthesis Methods

The synthesis of MPN involves the reaction of 4-methylpiperazine with 2-chloronicotinoyl chloride in the presence of a base such as triethylamine. The reaction yields MPN as a white crystalline powder with a purity of over 99%. The synthesis method of MPN has been optimized to increase the yield and purity of the compound, making it suitable for various scientific research applications.

properties

IUPAC Name

N-[2-(4-methylpiperazin-1-yl)phenyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O/c1-20-9-11-21(12-10-20)16-7-3-2-6-15(16)19-17(22)14-5-4-8-18-13-14/h2-8,13H,9-12H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMDGHMTWLGNXCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-methylpiperazin-1-yl)phenyl]pyridine-3-carboxamide

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